Product packaging for H-Ala-ala-tyr-ala-OH(Cat. No.:CAS No. 27485-58-1)

H-Ala-ala-tyr-ala-OH

Cat. No.: B3256683
CAS No.: 27485-58-1
M. Wt: 394.4 g/mol
InChI Key: JVMGTVVMXRSYSH-RMIALFOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ala-Ala-Tyr-Ala-OH is a synthetic tetrapeptide with the sequence Ala-Ala-Tyr-Ala, provided for research purposes. This compound features a central tyrosine residue, an amino acid known for its phenolic hydroxyl group which contributes to the peptide's physicochemical properties. Tyrosine is recognized as a redox-active unit that can influence peptide folding and assembly, making sequences containing it valuable for studying supramolecular structures and biomimetic materials . The alanine-rich framework provides a model system for investigating the role of non-polar, structured segments in peptide conformation. Peptides with alternating alanine and tyrosine, such as Ala-Tyr, have been utilized in fundamental studies on peptide chemistry and as building blocks in complex peptide architectures . Researchers can employ this tetrapeptide in various biochemical and biophysical applications, including studies on peptide self-assembly, as a reference standard in analytical method development, or as a intermediate for synthesizing more complex peptide structures. The product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26N4O6 B3256683 H-Ala-ala-tyr-ala-OH CAS No. 27485-58-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O6/c1-9(19)15(24)20-10(2)16(25)22-14(17(26)21-11(3)18(27)28)8-12-4-6-13(23)7-5-12/h4-7,9-11,14,23H,8,19H2,1-3H3,(H,20,24)(H,21,26)(H,22,25)(H,27,28)/t9-,10-,11-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMGTVVMXRSYSH-RMIALFOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Characterization of H Ala Ala Tyr Ala Oh

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are indispensable for assessing the purity of synthetic peptides and for resolving closely related compounds, including potential isomers. High-Performance Liquid Chromatography (HPLC) and Differential Ion Mobility Mass Spectrometry (DIM-MS) offer complementary approaches to achieve this.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of synthetic peptides like H-Ala-ala-tyr-ala-OH altabioscience.commtoz-biolabs.combachem.comcreative-proteomics.commtoz-biolabs.com. This technique separates compounds based on their hydrophobicity.

The typical RP-HPLC method involves a non-polar stationary phase, commonly a C18-bonded silica (B1680970) column, and a polar mobile phase. The mobile phase usually consists of a gradient mixture of water and an organic solvent, such as acetonitrile, both acidified with a small percentage of trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape and solubility altabioscience.combachem.comrsc.org. As the concentration of the organic solvent increases in the mobile phase, more hydrophobic molecules, including the target peptide and any hydrophobic impurities, are eluted from the column bachem.com.

Detection is typically performed using UV absorbance. The peptide bond (amide linkage) absorbs strongly at approximately 214 nm, making it a universal detector for peptides altabioscience.comcreative-proteomics.com. The presence of the tyrosine residue in this compound also provides a chromophore that absorbs strongly around 280 nm, which can be used for selective detection and quantification creative-proteomics.com. The purity of the peptide is quantified by measuring the area of the main peak relative to the total area of all detected peaks in the chromatogram mtoz-biolabs.commtoz-biolabs.com. A highly pure sample of this compound would ideally exhibit a single, sharp peak, indicating minimal impurities such as deletion sequences, incompletely deprotected peptides, or by-products from synthesis altabioscience.combachem.com.

Table 1: Representative HPLC Parameters for this compound Analysis

ParameterValue/Description
Stationary PhaseC18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) creative-proteomics.commtoz-biolabs.com
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient ElutionLinear gradient from 5% to 40% B over 30 minutes (typical) bachem.com
Flow Rate0.6 - 1.0 mL/min rsc.org
Detection Wavelength214 nm (peptide bond), 280 nm (Tyrosine side chain) altabioscience.comcreative-proteomics.com
Expected Purity≥ 95% (for research-grade synthetic peptides) altabioscience.comnovoprolabs.comrsc.org
Retention TimeApproximately 15-25 minutes (highly dependent on gradient and column)

Differential Ion Mobility Mass Spectrometry (DIM-MS) for Isomeric Discrimination

Differential Ion Mobility Mass Spectrometry (DIM-MS), also known as Differential Mobility Spectrometry (DMS) or High-Field Asymmetric Waveform Ion Mobility (FAIMS), offers a powerful gas-phase separation dimension that complements chromatographic methods, particularly for distinguishing between isomeric or isobaric compounds universite-paris-saclay.frnih.govnsf.govx-mol.netrsc.orgiu.edu. While HPLC separates based on differential partitioning between stationary and mobile phases, DIM-MS separates ions based on their mobility in an electric field within a buffer gas nih.gov.

The separation in DIM-MS is influenced by an ion's size, shape, and charge, leading to differences in its drift time or collision cross-section (CCS) nih.govtandfonline.com. This technique is highly effective in resolving peptide isomers that may have identical masses and co-elute in HPLC. For instance, stereoisomers (e.g., differing in D- or L-amino acid configurations) or positional isomers can exhibit distinct ion mobilities due to subtle differences in their three-dimensional structures nsf.govx-mol.nettandfonline.com. By analyzing these differences, DIM-MS can provide unambiguous identification and localization of structural variations within peptide mixtures, which is critical for ensuring the specificity of synthesized peptides universite-paris-saclay.frnih.govnsf.govnih.gov.

Table 2: Illustrative DIM-MS Capabilities for Peptide Isomer Discrimination

Feature / ParameterThis compound (Example)Hypothetical Isomer (e.g., Epimer)Notes on Discrimination
Primary Separation Ion Mobility (Drift Time)Ion Mobility (Drift Time)Differences in drift time arise from variations in ion-gas collisions, influenced by the ion's shape and size. Isomers typically exhibit distinct drift times. nih.govtandfonline.com
Structural Parameter Collision Cross Section (CCS)Collision Cross Section (CCS)CCS provides a measure of the ion's effective three-dimensional surface area. Subtle structural differences between isomers lead to measurable differences in CCS. nih.govtandfonline.com
Discrimination Power HighHighCapable of distinguishing peptides with identical mass-to-charge ratios and similar retention times in HPLC, due to differences in gas-phase ion structure. universite-paris-saclay.frnih.govnsf.govrsc.orgiu.edu
Application Example Differentiating L-Ala vs. D-AlaDifferentiating L-Ala vs. D-AlaThe presence of a D-amino acid instead of an L-amino acid can alter the peptide's overall conformation, leading to a measurable difference in mobility. nsf.govx-mol.nettandfonline.com

Amino Acid Analysis for Compositional Verification

Amino Acid Analysis (AAA) is a fundamental technique used to confirm the precise amino acid composition and molar ratios of a peptide, thereby verifying the success of its synthesis creative-biolabs.combiosyn.comusp.org. This method involves the complete hydrolysis of the peptide into its constituent amino acids, typically using strong acid (e.g., 6 M HCl) at elevated temperatures, which breaks the peptide bonds creative-biolabs.combiosyn.comresearchgate.net. Phenol is often added to the hydrolysis solution to prevent halogenation of the tyrosine residue researchgate.net.

Following hydrolysis, the resulting free amino acids are derivatized to enhance their detectability and separability. Common derivatization agents include phenyl isothiocyanate (PITC) or 9-fluorenylmethyl chloroformate (Fmoc), which react with the amino groups of the amino acids to form stable derivatives creative-biolabs.combiosyn.com. These derivatives are then separated using high-efficiency liquid chromatography (often RP-HPLC) and detected, typically by UV absorbance or fluorescence creative-biolabs.combiosyn.comusp.org.

By comparing the peak areas of the derivatized amino acids to those of known standards, the quantitative composition of the original peptide can be determined. For this compound, the expected composition is three molecules of Alanine (B10760859) and one molecule of Tyrosine. AAA confirms that these amino acids are present in the correct stoichiometric ratio, providing strong evidence for the peptide's identity and successful synthesis.

Table 3: Expected Amino Acid Composition of this compound

Amino AcidMolar Ratio (Expected)
Alanine3
Tyrosine1

Compound Name List

This compound (Alanine-Alanine-Tyrosine-Alanine)

Alanine (Ala)

Tyrosine (Tyr)

Conformational Analysis and Molecular Dynamics of H Ala Ala Tyr Ala Oh

Experimental Approaches to Oligopeptide Conformational Preferences

Experimental techniques provide direct insights into the three-dimensional structures and dynamic properties of peptides in solution.

Solution-State NMR for Conformational Mapping and Inter-residue Interactions

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the high-resolution structures of peptides in their native environment. Through techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, inter-residue distance restraints can be established, allowing for the mapping of the peptide's three-dimensional structure. Chemical shifts and scalar couplings (J-couplings) provide information about dihedral angles, further constraining the conformational space. For H-Ala-Ala-Tyr-Ala-OH, NMR can identify specific backbone-amide and alpha-carbon interactions, as well as side-chain orientations, revealing preferred torsional angles and the extent of local helical or extended structures. Studies on similar short peptides have demonstrated the ability of NMR to map conformational ensembles and highlight specific inter-residue interactions that stabilize particular conformations nih.govpnas.orgacs.org.

CD Spectroscopy for Helical and Beta-Turn Content of this compound

Circular Dichroism (CD) spectroscopy is widely used to assess the secondary structural content of peptides and proteins, particularly the presence of alpha-helices and beta-turns. In the far-UV region (180-250 nm), CD signals are primarily sensitive to the peptide backbone's conformation bio-structure.com. Alpha-helices typically exhibit characteristic negative bands around 222 nm and positive bands around 193 nm, while beta-turns and beta-sheets have distinct spectral signatures nih.govrsc.orgacs.org. Short peptides like this compound may not form stable, long-range secondary structures like helices or sheets due to their limited length. However, they can adopt specific turns or localized helical segments. The presence of tyrosine, an aromatic residue, can also influence CD spectra, although its contribution is generally more pronounced in the near-UV region. CD studies on alanine-rich peptides have shown a propensity for helical structures, with propensities being position-dependent, especially near the C-terminus nih.govacs.orgstanford.edu. For this compound, CD spectroscopy would quantify the percentage of helical or beta-turn content under various conditions, providing a global measure of its secondary structure.

Computational Modeling and Simulation

Computational methods complement experimental data by providing atomic-level detail and exploring conformational landscapes that may be difficult to access experimentally.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Ensembles

Molecular Dynamics (MD) simulations allow researchers to model the time-dependent behavior of atoms and molecules, providing a dynamic picture of peptide conformational ensembles. By integrating Newton's equations of motion, MD simulations can capture the fluctuations, transitions, and stable structures adopted by a peptide over time. For this compound, MD simulations can reveal the range of accessible conformations, identify stable states, and characterize the dynamics of these states. Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify structural stability and flexibility. Studies on short peptides have shown that MD simulations can effectively sample conformational space and provide insights into the factors governing peptide self-assembly and folding nih.govpnas.orgaip.orgfrontiersin.orgmdpi.com. The simulations can also be performed under varying pH and solvent conditions to mimic experimental setups.

Density Functional Theory (DFT) Calculations for Protonated States and Energetics

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing highly accurate predictions of molecular geometries, energies, and properties. For peptides, DFT is particularly useful for determining the precise energetics of different conformers, optimizing their structures, and calculating the energies associated with protonation and deprotonation events. This is crucial for understanding the influence of pH on peptide conformation, as it allows for the accurate calculation of pKa values and the relative stability of different protonation states of ionizable residues like tyrosine rsc.orgresearchgate.netarxiv.orgacs.orgnih.govmdpi.comrsc.orgacs.orgfigshare.comkuleuven.be. DFT can also be used to calculate vibrational frequencies, which can be compared to experimental IR or Raman spectroscopy data, and to explore reaction pathways and transition states related to conformational changes or chemical modifications. By combining MD simulations with DFT, a comprehensive understanding of the peptide's dynamic behavior and its response to environmental changes can be achieved.

Compound List

this compound

Predicting Conformational Energy Landscapes of this compound

Predicting the conformational energy landscape of a peptide like this compound involves mapping the potential energy of the molecule as a function of its dihedral angles (phi, psi, and omega for each amino acid residue, as well as side-chain torsion angles). This landscape reveals the ensemble of low-energy conformations the peptide can adopt. Computational methods are indispensable for this task, offering insights that complement experimental data.

Molecular Dynamics (MD) simulations are a primary tool for exploring these landscapes. By integrating Newton's equations of motion over short time steps, MD simulations can capture the dynamic fluctuations of a peptide in a given environment (e.g., in vacuum or solvated). Techniques such as replica exchange molecular dynamics (REMD) rsc.org are employed to enhance sampling and overcome energy barriers, allowing for a more comprehensive exploration of the conformational space. Advanced computational frameworks, such as PepFlow, utilize deep learning to enable direct, all-atom sampling from peptide energy landscapes, aiming to recapitulate experimental ensembles more efficiently biorxiv.orgbiorxiv.org.

The energy landscape for this compound would be characterized by multiple minima, each corresponding to a stable or metastable conformation. These minima could represent extended structures, various types of turns (e.g., β-turns), or potentially short helical segments, depending on the specific dihedral angle combinations. The relative depths of these minima and the energy barriers between them dictate the peptide's flexibility and the probability of observing each conformation.

Illustrative Data: Common Peptide Conformations and Dihedral Angles

Conformation TypeCharacteristic (degrees)Characteristic (degrees)Stabilizing Interactions (General)
Extended/β-strand-120 to -140+120 to +160Inter-strand hydrogen bonding (in extended structures)
α-Helix-57-47Intra-strand backbone-backbone hydrogen bonds (i i+4)
PPII (Polyproline II)-75+145Backbone-backbone hydrogen bonds, specific hydration patterns
β-Turn (Type I)-60+80Intra-strand backbone-backbone hydrogen bond (i i+3)

Note: These are generalized values; specific peptide sequences and environments can lead to deviations.

Role of Specific Residues in this compound Conformation

Impact of Alanine (B10760859) Residues on Backbone Flexibility and Steric Constraints

Alanine (Ala) is characterized by a small, non-polar methyl group as its side chain. This minimal steric bulk makes alanine one of the most flexible amino acids, allowing for a wide range of accessible backbone dihedral angles (, ) jpt.comnih.gov. Its non-polar nature also contributes to its hydrophobic character.

Tyrosine's Influence on Aromatic Interactions and Hydrogen Bonding Networks

Tyrosine (Tyr) is a polar aromatic amino acid distinguished by its phenolic hydroxyl (-OH) group. This functional group and the aromatic ring itself play crucial roles in stabilizing peptide structures nih.govacs.org.

The aromatic ring of tyrosine can engage in π-π stacking interactions with other aromatic systems, contributing to hydrophobic association and structural rigidity nih.govacs.org. While this compound only contains one tyrosine residue, its presence introduces the potential for such interactions if other aromatic residues were present in a larger peptide or in proximity to other molecules.

Analysis of Intramolecular Interactions: Hydrogen Bonds, π-π Stacking, and Van der Waals Forces

The conformational stability of this compound is governed by a combination of non-covalent intramolecular interactions.

Hydrogen Bonds: The peptide backbone itself contains amide (N-H) and carbonyl (C=O) groups that readily form stabilizing backbone-backbone hydrogen bonds, characteristic of structures like α-helices and β-sheets pnas.orglibretexts.org. For a short peptide like this compound, these interactions might be less extensive than in larger proteins but can still contribute to local structural preferences. Crucially, the tyrosine residue's phenolic hydroxyl group can participate in hydrogen bonding with backbone carbonyls or amide groups, or potentially with other residues if present in a larger context nih.govacs.orgroyalsocietypublishing.org. These interactions are key in defining specific low-energy conformations.

π-π Stacking: The aromatic ring of tyrosine can engage in π-π stacking interactions. While there are no other aromatic residues in this specific tetrapeptide, this interaction type is fundamental for stabilizing folded structures involving aromatic amino acids nih.govacs.org.

The interplay between the flexibility imparted by the alanine residues and the specific interaction capabilities of the tyrosine residue, mediated by these various intramolecular forces, will define the dominant low-energy conformations accessible to this compound.

Biochemical Roles and Research Applications of H Ala Ala Tyr Ala Oh

H-Ala-Ala-Tyr-Ala-OH as a Model Peptide in Mechanistic Studies

The defined sequence and composition of this compound make it a suitable model for investigating the fundamental principles of peptide structure and interaction. The hydrophobic nature of the alanine (B10760859) residues combined with the aromatic and polar characteristics of the tyrosine residue provides a platform to study the forces that govern peptide behavior.

Investigation of Oligopeptide Folding and Stability Mechanisms

While specific folding studies on this compound are not extensively documented, the properties of its constituent amino acids allow for informed predictions regarding its structural tendencies. Alanine has a high propensity to form α-helical structures, and its repetition in the sequence could favor the formation of stable secondary structures. nih.gov The presence of the bulky tyrosine residue can influence the conformational landscape of the peptide, potentially introducing turns or bends. khanacademy.org

The stability of peptides is a critical factor in their biological function and therapeutic potential. nih.gov The degradation of peptides can occur through various chemical pathways, including oxidation, particularly of residues like tyrosine. nih.gov Studies on tyrosine-containing tetrapeptides have explored how the amino acid sequence can affect the rate and degree of oxidative polymerization, a process that can be initiated by enzymes like tyrosinase. rsc.org The arrangement of tyrosine and lysine (B10760008) residues in tetrapeptides has been shown to influence their self-assembly into structures like aggregates or nanofibers, which in turn affects their enzymatic modification. rsc.org

Elucidation of Molecular Recognition Principles at Peptide Interfaces

Molecular recognition is a cornerstone of biological processes, involving specific interactions between molecules. nih.gov Peptides are key players in these interactions, and understanding the principles that govern their binding is crucial. The this compound peptide contains features that are pertinent to molecular recognition. The tyrosine residue, with its aromatic ring and hydroxyl group, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. The alanine residues contribute to the peptide's hydrophobic character, which can be a driving force for binding in aqueous environments.

Research on chiral sensors has demonstrated the ability to create molecularly imprinted polymers that can simultaneously recognize alanine and tyrosine enantiomers, highlighting the distinct interaction capabilities of these amino acids. nih.gov

Studies on Protein-Peptide Interaction Dynamics and Binding Specificity

The interaction between proteins and peptides is fundamental to numerous cellular functions. The specificity of these interactions is determined by the amino acid sequences of both the peptide and the protein's binding site. The tyrosine residue in this compound is of particular interest in this context. Aromatic residues like tyrosine, phenylalanine, and tryptophan are often crucial for binding. For instance, in the interaction of the U1A protein with its RNA hairpin target, a tyrosine residue (Tyr13) plays a more significant role in complex formation than a phenylalanine residue (Phe56). nih.gov

The binding specificity of Major Histocompatibility Complex (MHC) class I molecules is another area where the role of specific amino acids is critical. The peptide-binding grooves of these proteins have a preference for certain amino acids at specific positions, and tyrosine is often a key residue in these binding motifs. nih.gov

This compound in Enzyme-Substrate Research

The specific sequence of this compound makes it a potential substrate for various proteases, allowing for the investigation of enzyme kinetics and specificity.

Substrate Specificity for Proteases and Peptidases (e.g., Neutrophil Elastase, Chymotrypsin)

Chymotrypsin (B1334515): This digestive enzyme preferentially cleaves peptide bonds at the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. libretexts.orgsigmaaldrich.com The presence of a tyrosine residue in the this compound sequence makes it a potential substrate for chymotrypsin, with cleavage expected to occur after the tyrosine residue. The study of chymotrypsin's activity is often facilitated by synthetic substrates that allow for spectrophotometric analysis of the reaction kinetics. libretexts.org

Neutrophil Elastase: Human neutrophil elastase (HNE) is a serine protease with a preference for cleaving peptide bonds after small, aliphatic amino acid residues like valine and alanine. nih.gov Given this specificity, this compound is not expected to be an optimal substrate for neutrophil elastase, as the tyrosine residue at the P1 position (the amino acid preceding the cleavage site) would not be favored. The design of specific substrates and probes for HNE often involves tetrapeptides with sequences such as Ala-Ala-Pro-Val. nih.gov

Kinetic Characterization of Enzymatic Reactions Involving Tyrosine-Containing Peptides

Kinetic studies of enzyme-catalyzed reactions provide valuable insights into the mechanism of action and the factors that influence substrate reactivity. The hydrolysis of tyrosine-containing peptide esters by α-chymotrypsin has been a subject of detailed kinetic analysis. nih.gov

In a study of the α-chymotrypsin-catalyzed hydrolysis of a series of peptide-ester substrates, the kinetic constants for the tripeptide ester Ac-Ala-Ala-Tyr-OMe were investigated. nih.gov This substrate is structurally similar to the N-terminal portion of this compound. The kinetic analysis revealed that for this substrate, the rate constant for the dissociation of the enzyme-substrate complex is smaller than the rate constant for acylation, indicating a strong interaction between the enzyme and the substrate. nih.gov

The following table presents the estimated kinetic constants for the hydrolysis of Ac-Ala-Ala-Tyr-OMe by α-chymotrypsin.

Kinetic ParameterValueDescription
k₁₂ (M⁻¹s⁻¹) ≥ 1.0 x 10⁷Association rate constant of the enzyme and substrate.
k₂₁ (s⁻¹) 1.1 x 10⁴Dissociation rate constant of the enzyme-substrate complex.
k₂₃ (s⁻¹) ≥ 1.1 x 10⁴Rate constant for the acylation step.
k₃₂ (M⁻¹s⁻¹) 2.5 x 10³Rate constant for the reverse acylation step.
k₃₁ (s⁻¹) 4.8Rate constant for the deacylation step.
Data derived from a study on Ac-Ala-Ala-Tyr-OMe, a structurally similar peptide. nih.gov

This kinetic characterization demonstrates how the structure of the peptide moiety influences its reactivity as an enzyme substrate. The reactivity, as measured by k₂₃/Kₑₐ, increases with the number and strength of secondary interactions between the peptide and the enzyme. nih.gov

Influence of Peptide Sequence on Enzyme Binding and Catalysis

The specific sequence of amino acids in a peptide is a primary determinant of its interaction with enzymes, influencing both binding affinity and the rate of catalysis. The structure of this compound provides a clear example of how individual residues and their positions contribute to these interactions. The length of a peptide chain can affect kinetic parameters; for instance, longer peptides attached to a heme moiety have been shown to decrease the Michaelis constant (K(m)) for a substrate, indicating higher binding affinity. nih.gov

The amino acids within this compound each play a role. Alanine, an aliphatic amino acid, offers structural flexibility to the peptide backbone. mdpi.com The tyrosine residue, with its phenolic side chain, is particularly significant. This group can participate in hydrogen bonding and other interactions within an enzyme's active site, potentially stabilizing the enzyme-substrate complex. nih.gov The position of key residues is also critical; studies on dipeptides show that a tyrosine residue at the N-terminus often results in stronger activity than when it is at the C-terminus, an effect influenced by steric hindrance, hydrophobicity, and hydrogen bonding with the adjacent amino acid. researchgate.net In the context of this compound, the flanking alanine residues may influence the accessibility and reactivity of the central tyrosine.

Enzyme kinetics studies are essential for elucidating these relationships. By measuring parameters like K(m) and the maximum reaction rate (Vmax), researchers can quantify how a peptide interacts with an enzyme, for example, as a substrate or an inhibitor. americanpeptidesociety.org Different modes of inhibition—competitive, non-competitive, or uncompetitive—can be determined by analyzing how the peptide affects these kinetic constants. americanpeptidesociety.org

Table 1: Potential Contributions of Amino Acid Residues in this compound to Enzyme Interactions
Residue PositionAmino AcidPotential Role in Enzyme Binding and Catalysis
1 (N-terminus)Alanine (Ala)Contributes to the overall hydrophobicity and structural conformation of the peptide.
2Alanine (Ala)Provides flexibility to the peptide backbone, potentially allowing for optimal positioning within an enzyme's active site.
3Tyrosine (Tyr)The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor and is critical for specific interactions, including phosphorylation. nih.govkhanacademy.org
4 (C-terminus)Alanine (Ala)Influences the peptide's interaction with the enzyme's C-terminal binding pocket and affects overall stability.

Role of this compound in Cellular Pathway Research (In Vitro Models)

Tyrosine phosphorylation is a critical post-translational modification that governs a multitude of cellular signaling pathways, including those involved in cell growth, differentiation, and metabolism. acs.org Protein tyrosine kinases (PTKs) catalyze the transfer of a phosphate (B84403) group from ATP to the hydroxyl group of tyrosine residues on substrate proteins. khanacademy.org The tetrapeptide this compound, containing a single tyrosine residue, serves as an exemplary model substrate for studying the activity and specificity of these enzymes in vitro.

In research settings, synthetic peptides are frequently used to probe the activity of specific kinases. nih.gov The sequence surrounding the target tyrosine is crucial for kinase recognition and phosphorylation efficiency. nih.govcornell.edu this compound can be used in kinase assays to determine the activity of PTKs in cell lysates or with purified enzymes. The rate of its phosphorylation can be measured to screen for kinase inhibitors or to characterize the kinetic properties of a specific kinase. For example, a collagen-related peptide has been shown to stimulate the tyrosine phosphorylation of key signaling proteins like syk and phospholipase C gamma2 in platelets. nih.gov This demonstrates how a specific peptide sequence can trigger a signaling cascade.

Table 2: Components of an In Vitro Tyrosine Kinase Assay Using a Peptide Substrate
ComponentFunctionExample related to this compound
Tyrosine KinaseThe enzyme whose activity is being measured.Purified Src kinase or cell lysate containing active kinases.
Peptide SubstrateContains the target tyrosine residue for phosphorylation.This compound.
ATP (Adenosine Triphosphate)Provides the phosphate group for the reaction.Often radiolabeled (e.g., [γ-³²P]ATP) for detection.
Assay BufferMaintains optimal pH and contains necessary cofactors (e.g., Mg²⁺, Mn²⁺).Tris-HCl buffer with MgCl₂.
Detection MethodQuantifies the extent of peptide phosphorylation.Phosphor imaging, ELISA with anti-phosphotyrosine antibodies, or mass spectrometry. nih.gov

Understanding how peptides enter cells is fundamental for their development as research tools or therapeutic agents. The cellular uptake of peptides can occur through various mechanisms, which are broadly categorized as endocytosis (an energy-dependent process involving vesicle formation) and direct membrane translocation. mdpi.comnih.gov Endocytic pathways include macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. dovepress.com

To study these processes, researchers use analogs of the peptide of interest that have been modified with a detectable label. These labels allow for the visualization and quantification of the peptide's internalization and subcellular localization. rsc.org For this compound, a labeled analog could be synthesized by attaching a fluorescent tag (like fluorescein (B123965) isothiocyanate) or an elemental tag (like an indium-DOTA complex) to one of its termini. rsc.org Following incubation of cells with the labeled peptide, techniques like fluorescence microscopy can reveal its location within the cell, while flow cytometry can quantify the amount of uptake. nih.gov These studies help elucidate the specific pathways involved and can determine the efficiency of internalization. nih.gov

Table 3: Methods for Studying Cellular Uptake of Labeled Peptides
Labeling StrategyDescriptionAnalytical TechniqueInformation Obtained
Fluorescent LabelingCovalent attachment of a fluorophore (e.g., FITC, Rhodamine).Confocal Microscopy, Flow Cytometry (FACS). nih.govSubcellular localization, quantification of uptake.
BiotinylationAttachment of a biotin (B1667282) molecule.ELISA, Western Blot (using streptavidin conjugates).Quantification of cell-associated peptide.
RadiolabelingIncorporation of a radioactive isotope (e.g., ³H, ¹²⁵I).Scintillation Counting, Autoradiography.Highly sensitive quantification of uptake.
Elemental LabelingAttachment of a metal-chelating tag (e.g., In-DOTA). rsc.orgInductively Coupled Plasma Mass Spectrometry (ICP-MS). rsc.orgAbsolute quantification, avoids matrix effects seen in other methods. rsc.org

Exploration of Bioactive Properties in Research Contexts

Reactive oxygen species (ROS) are highly reactive molecules that can cause oxidative damage to cells, contributing to various pathological conditions. wikipedia.org Peptides containing certain amino acids, particularly tyrosine, tryptophan, cysteine, and methionine, can act as antioxidants by neutralizing these harmful species. researchgate.netnih.gov The antioxidant activity of tyrosine-containing peptides like this compound is primarily attributed to the phenolic group on the tyrosine side chain. mdpi.com This group can donate a hydrogen atom to electron-deficient free radicals, effectively quenching them and terminating damaging radical chain reactions. mdpi.com

Research has shown that peptides containing tyrosine can have double the antioxidant activity of those without it. mdpi.com The position of the tyrosine residue within the peptide sequence is a critical factor; N-terminal tyrosine residues often exhibit stronger radical scavenging activity than C-terminal ones. researchgate.net The surrounding amino acids also play a role; hydrophobic residues can enhance the peptide's ability to protect lipid membranes from peroxidation. nih.gov The antioxidant capacity of these peptides is typically evaluated using various in vitro assays. For instance, the dipeptide Tyr-Ala has been shown to protect pancreatic INS-1 cells from oxidative stress by scavenging ROS. nih.govmdpi.com

Table 4: Common In Vitro Assays for Evaluating Peptide Antioxidant Activity
AssayPrincipleTypical Measurement
DPPH Radical ScavengingMeasures the ability of the peptide to donate a hydrogen atom to the stable DPPH radical, causing a color change.Decrease in absorbance at ~517 nm.
ABTS Radical ScavengingMeasures the peptide's ability to quench the pre-formed ABTS radical cation. researchgate.netDecrease in absorbance at ~734 nm.
Oxygen Radical Absorbance Capacity (ORAC)Measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe. nih.govDecay of fluorescence over time.
Ferric Reducing Antioxidant Power (FRAP)Measures the peptide's ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.Increase in absorbance at ~593 nm.

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation is implicated in many diseases. Bioactive peptides have emerged as potential modulators of inflammatory processes. mdpi.com In vitro studies, often using cell culture models like lipopolysaccharide (LPS)-stimulated macrophages, are employed to investigate these effects. nih.gov The anti-inflammatory activity of peptides is frequently linked to their ability to reduce the production of pro-inflammatory mediators.

Research on various peptides, including tetrapeptides, has demonstrated significant anti-inflammatory properties. For example, a tetrapeptide from maize was shown to reduce levels of pro-inflammatory cytokines in mice with colitis. rsc.org Another cyclic tetrapeptide demonstrated potent anti-inflammatory effects by lowering the expression of prostaglandin (B15479496) E2 receptors. nih.govnih.gov The mechanisms often involve the downregulation of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govmdpi.com While direct studies on this compound are limited, its structure suggests it could be a candidate for investigation in these in vitro models to assess similar modulatory effects.

Table 5: In Vitro Models and Markers for Assessing Anti-Inflammatory Effects of Peptides
Cell ModelInflammatory StimulusKey Inflammatory Markers MeasuredPotential Peptide Effect
RAW 264.7 MacrophagesLipopolysaccharide (LPS) nih.govNitric Oxide (NO), Prostaglandin E₂ (PGE₂), TNF-α, IL-6. nih.govInhibition of marker production.
Human Oral Epithelial CellsTNF-α mdpi.comIL-6, CXCL10, VCAM-1, iNOS, COX-2. mdpi.comDownregulation of expression.
Jurkat T cellsLipopolysaccharide (LPS)Prostaglandin E₂ (PGE₂) receptors, ICAM-1. nih.govnih.govLowered expression of receptors.
Human Peripheral Blood Mononuclear Cells (PBMCs)Various mitogensCytokine profiles (e.g., IFN-γ, IL-2, IL-10).Modulation of cytokine release.

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published research on the chemical compound this compound within the precise contexts requested for the article outline. Detailed experimental studies and data pertaining to its role in neuroprotective pathways in cellular models, its specific self-assembly behavior, its interactions with inorganic nanoparticles, or its application in biosensors could not be located.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content strictly adhering to the provided outline for this compound, as this would require speculation beyond available data, compromising the integrity and factual basis of the content.

General principles of peptide chemistry suggest that the alanine and tyrosine residues would impart specific properties relevant to the requested topics. For instance:

Neuroprotection: Peptides containing hydrophobic amino acids are often studied for neuroprotective effects.

Self-Assembly: The tyrosine residue, with its aromatic ring, could potentially engage in π-π stacking interactions, a common driving force for peptide self-assembly, while the alanine residues would contribute to hydrophobic interactions.

Hybrid Materials and Biosensors: The phenolic hydroxyl group of tyrosine is redox-active and can interact with metal surfaces, a property often exploited in the design of hybrid materials and biosensors.

However, without specific research on this compound, any discussion of these points would be hypothetical and would not meet the requirement for detailed, compound-specific research findings.

Peptide Design and Engineering Strategies Inspired by H Ala Ala Tyr Ala Oh

Amino Acid Substitution and Modification Strategies

Amino acid substitutions are fundamental to altering a peptide's biochemical and biophysical properties. By systematically replacing residues, researchers can probe structure-activity relationships (SAR) and engineer peptides with improved characteristics.

Alanine (B10760859) scanning is a widely employed technique in peptide research designed to elucidate the functional significance of individual amino acid residues within a peptide sequence nih.govresearchgate.net. This method involves the systematic replacement of each amino acid in a peptide with alanine, an amino acid characterized by a small, non-polar methyl side chain jpt.com. The rationale behind using alanine is its minimal steric and electronic impact compared to most other amino acids, allowing researchers to isolate the contribution of the side chain being replaced researchgate.netmdpi.com.

By synthesizing a series of alanine-substituted analogs of a target peptide, such as H-Ala-Ala-Tyr-Ala-OH, and evaluating their biological activity (e.g., binding affinity, receptor activation, enzymatic inhibition), critical residues can be identified acs.orgcreighton.edu. A significant reduction in activity upon substitution with alanine typically indicates that the original residue's side chain plays a crucial role in the peptide's function, potentially through specific interactions, conformational stabilization, or charge contributions acs.orgresearchgate.net. Conversely, if the substitution results in minimal or no change in activity, the replaced residue may be considered less critical for that particular function researchgate.net. This approach is invaluable for mapping the "active surface" of a peptide and guiding further rational design efforts chemrxiv.org. For this compound, an alanine scan would primarily involve replacing the tyrosine residue with alanine to assess its importance, while also potentially exploring alanine substitutions at the existing alanine positions to understand the contribution of alanine itself in those contexts.

Table 1: Conceptual Alanine Scanning of this compound

Original Peptide SequenceModified Sequence (Alanine Scan)Position ReplacedHypothetical Impact on ActivityRationale for Impact
This compoundH-Ala-Ala-Ala -Ala-OHTyr³ → AlaSignificant ReductionTyr's aromatic ring and hydroxyl group likely involved in specific interactions (e.g., hydrogen bonding, pi-pi stacking) crucial for function.
This compoundH-Ala -Ala-Tyr-Ala-OHAla¹ → AlaMinimal ChangeAlanine is already present; substitution may confirm its role or indicate tolerance for its presence.
This compoundH-Ala-Ala -Tyr-Ala-OHAla² → AlaMinimal ChangeSimilar to Ala¹, confirming the role of alanine at this position.
This compoundH-Ala-Ala-Tyr-Ala -OHAla⁴ → AlaMinimal ChangeSimilar to Ala¹, confirming the role of alanine at this position.

Note: This table presents a conceptual illustration of alanine scanning. Actual experimental results would depend on the specific biological target and assay used.

Rational design involves creating peptide analogs with specific modifications based on existing knowledge of peptide structure, function, and interaction mechanisms. For a peptide like this compound, this could involve enhancing its utility as a research tool by improving its stability, solubility, binding affinity to a target, or by incorporating reporter groups.

For instance, if the peptide is intended for use in binding assays, modifications might focus on increasing its affinity for a specific receptor or protein. This could involve substituting residues with those known to form stronger interactions, such as introducing charged or aromatic residues at key positions identified through SAR studies. Alternatively, if the peptide is prone to rapid degradation by proteases, strategies to enhance its stability would be employed, such as incorporating non-natural amino acids or cyclizing the peptide backbone nih.gov. The tyrosine residue in this compound, with its phenolic hydroxyl group, offers a site for potential derivatization, such as phosphorylation or glycosylation, which could be used to mimic post-translational modifications or introduce labels for detection. Designing analogs with altered hydrophobicity or charge distribution can also improve solubility and cell permeability, making them more suitable for in vitro and in vivo research applications.

The incorporation of D-amino acids and peptidomimetics represents advanced strategies to overcome common limitations of natural L-amino acid peptides, such as susceptibility to enzymatic degradation and poor pharmacokinetic profiles nih.gov. D-amino acids, being the stereoisomers of their L-counterparts, can confer increased resistance to proteases because many enzymes are specific for L-amino acids acs.org. For a peptide like this compound, replacing one or more L-alanine residues with D-alanine, or the L-tyrosine with D-tyrosine, could significantly enhance its stability in biological environments.

Peptidomimetics involve modifying the peptide backbone or side chains to create non-peptide structures that retain or improve upon the peptide's biological activity and stability. This can include backbone modifications like N-alkylation, lactamization, or the introduction of non-natural amino acids with altered chemical properties. For example, replacing a peptide bond with a non-cleavable linkage or altering the conformation of the peptide backbone can lead to increased resistance to proteolysis and improved receptor binding nih.gov. The goal is to create molecules that mimic the three-dimensional structure and functional groups of the parent peptide but possess superior drug-like properties, making them more robust tools for research.

Strategies for Enhancing Peptide Stability and Bioavailability in Research Contexts

Peptides often face challenges in research settings due to their limited stability against enzymatic degradation and their poor bioavailability, especially when administered systemically. Several strategies can be employed to mitigate these issues.

One common approach is to modify the peptide sequence by incorporating D-amino acids, as mentioned previously, which can hinder proteolytic cleavage acs.org. Another method involves chemical modifications such as N-terminal acetylation or C-terminal amidation, which can protect the termini from exopeptidases. Cyclization of the peptide backbone, either through peptide bonds or by forming lactam rings, can significantly increase conformational rigidity and resistance to proteases, thereby enhancing stability and often improving receptor binding affinity nih.gov.

For improving bioavailability, strategies include increasing the peptide's lipophilicity through conjugation with fatty acids or other hydrophobic moieties, or by formulating the peptide in delivery systems like liposomes or nanoparticles. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, can increase the hydrodynamic radius of the peptide, reducing renal clearance and protecting it from enzymatic degradation, thus extending its circulation half-life mdpi.com. These modifications are critical for ensuring that the peptide remains active and accessible to its target in a research environment.

Computational Design of Peptides with Desired Conformational and Interaction Properties

Computational methods play an increasingly vital role in modern peptide design, enabling the prediction and optimization of peptide structures and functions before synthesis. Techniques such as molecular dynamics simulations, homology modeling, and quantitative structure-activity relationship (QSAR) modeling can be used to understand how changes in amino acid sequence affect a peptide's conformation, stability, and interaction with its target mdpi.com.

For a peptide like this compound, computational tools can predict its likely secondary structures (e.g., alpha-helices, beta-sheets) and how these might change upon amino acid substitution. By simulating the peptide's interaction with a known target molecule, researchers can identify key binding residues and predict the impact of modifications on binding affinity. This allows for the in silico generation of optimized peptide analogs that are more likely to exhibit desired properties. For example, computational screening can identify substitutions that enhance hydrogen bonding, hydrophobic interactions, or electrostatic complementarity with a target protein, leading to more potent and selective peptide ligands. These predictive capabilities streamline the design process, reducing the need for extensive empirical screening and accelerating the development of effective research tools.

This compound as a Template for Research Tool Development

The tetrapeptide this compound, with its defined sequence and functional groups, can serve as a valuable template or starting point for developing novel research tools. Its simplicity makes it amenable to systematic modifications aimed at creating peptides with specific functionalities.

For instance, the tyrosine residue offers a site for introducing fluorescent labels (e.g., dansyl, FITC) or affinity tags (e.g., biotin) to facilitate detection and purification in biochemical assays. By systematically altering the alanine and tyrosine residues, researchers can create libraries of analogs to screen for enhanced binding to specific cellular targets or enzymes. Furthermore, understanding the SAR of this basic sequence can inform the design of larger, more complex peptide-based probes or inhibitors. For example, if this compound is found to interact with a particular protein domain, it could be extended or incorporated into larger peptide scaffolds to create more potent and selective modulators of that protein's function. Its role as a template underscores the iterative process of peptide design, where simple sequences are modified and optimized to yield sophisticated tools for biological investigation.

Future Directions and Emerging Research Avenues for H Ala Ala Tyr Ala Oh

Integration of Multi-Omics Data in Oligopeptide Research

The era of "omics" has revolutionized biological research by enabling a holistic view of molecular systems. An integrated multi-omics approach would be invaluable in deciphering the biological significance of H-Ala-Ala-Tyr-Ala-OH. researchgate.netcreative-proteomics.com This involves the systematic analysis of large datasets from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the peptide's interactions within a biological system. researchgate.net

By treating cells or model organisms with this compound and subsequently performing multi-omics analysis, researchers could identify changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolic profiles (metabolomics). researchgate.net For instance, this approach could reveal if the peptide influences pathways related to inflammation, cell signaling, or metabolism. Bioinformatics tools are then used to integrate these diverse datasets, helping to formulate hypotheses about the peptide's mechanism of action. researchgate.netnih.gov The standard workflow for such an investigation would involve sample collection, omics profiling, and subsequent bioinformatics analysis to elucidate the peptide's mode of action. researchgate.net

Table 1: Potential Multi-Omics Approaches for this compound Research

Omics DisciplineAnalytical TechniquePotential Insights for this compound
Transcriptomics RNA-Sequencing (RNA-Seq)Identification of genes and signaling pathways modulated by the peptide.
Proteomics Mass Spectrometry-based ProteomicsAnalysis of changes in protein expression and post-translational modifications.
Metabolomics Mass Spectrometry, NMR SpectroscopyCharacterization of alterations in cellular metabolism and key metabolic pathways.
Integrative Omics Bioinformatics and Systems BiologyA holistic understanding of the peptide's biological role and mechanism of action.

Advances in High-Throughput Screening Methodologies for Peptide Discovery

High-throughput screening (HTS) has become a cornerstone of drug discovery, allowing for the rapid testing of vast libraries of compounds for biological activity. bmglabtech.comnih.gov For this compound, HTS could be employed to screen for its potential interactions with a wide array of biological targets, such as receptors, enzymes, and other proteins. bmglabtech.com This process utilizes robotics, automated liquid handling, and sensitive detection methods to perform thousands of experiments in a short time. nih.gov

Modern HTS platforms can be adapted for peptide research, including the screening of peptide libraries for various therapeutic applications. thermoscientific.com For example, this compound could be tested for its ability to inhibit a particular enzyme or to bind to a specific cell surface receptor. The development of cell-based assays and label-free detection technologies has further enhanced the power of HTS in identifying bioactive peptides. ewadirect.com

Development of Novel Spectroscopic and Imaging Techniques for Real-Time Peptide Analysis

Understanding the structure-function relationship of peptides is crucial for elucidating their biological roles. Advanced spectroscopic and imaging techniques offer unprecedented insights into the dynamics of peptides at the molecular and cellular levels. polarispeptides.comresearchgate.net

Spectroscopic Techniques:

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for characterizing the three-dimensional structure and modifications of peptides like this compound. polarispeptides.combiopharmaspec.comnih.gov Circular Dichroism (CD) spectroscopy can be used to study the secondary structure of the peptide and how it might change upon interaction with its target. americanpeptidesociety.org

Real-Time Imaging:

The development of novel fluorescent probes and imaging modalities allows for the real-time visualization of peptides within living cells. acs.org Techniques like Förster Resonance Energy Transfer (FRET) and Surface Plasmon Resonance imaging (SPRi) can be used to monitor peptide-protein interactions with high spatial and temporal resolution. nih.govlabroots.com By labeling this compound with a fluorescent tag, researchers could track its cellular uptake, subcellular localization, and interactions with intracellular targets in real-time. acs.orgmdpi.com

Exploration of Peptide-Microbiome Interactions in Model Systems

The gut microbiome plays a critical role in human health and disease, and there is growing evidence of complex interactions between peptides and gut bacteria. nih.govmdpi.com Future research on this compound should explore its potential effects on the composition and function of the gut microbiota. nih.gov

Unraveling Complex Biological Roles in Advanced Model Systems

To bridge the gap between in vitro findings and in vivo relevance, the use of advanced model systems is essential. Organoids, which are three-dimensional cell cultures that mimic the structure and function of organs, have emerged as powerful tools in biomedical research. researchgate.netnih.gov

Intestinal organoids, for instance, could be used to study the absorption, metabolism, and epithelial interactions of this compound in a more physiologically relevant context than traditional cell cultures. youtube.com These models allow for the investigation of complex cellular processes and can be derived from patient tissues, opening avenues for personalized medicine research. youtube.comyoutube.com Furthermore, transplanting organoids into animal models can provide insights into heterocellular interactions in a living system. nih.gov The integration of organoid technology with high-throughput screening also presents a promising avenue for peptide drug discovery. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for producing H-Ala-Ala-Tyr-Ala-OH with high purity, and how can side reactions be minimized?

  • Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Critical parameters include:

  • Coupling efficiency : Monitor via Kaiser test or HPLC .
  • Deprotection : Optimize piperidine concentration (20% v/v) and reaction time (2 × 10 min) to prevent truncation .
  • Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile). Validate purity (>95%) using analytical HPLC and mass spectrometry .

Q. Which analytical techniques are essential for characterizing this compound, and what parameters must be reported?

  • Key Techniques :

  • NMR Spectroscopy : Report ¹H/¹³C chemical shifts (δ in ppm), solvent (e.g., D₂O or DMSO-d₆), and temperature .
  • Mass Spectrometry : Specify ionization method (e.g., ESI or MALDI-TOF) and observed [M+H]⁺/[M-H]⁻ peaks .
  • HPLC : Document column type, mobile phase gradient, and retention time for purity assessment .
    • Example Data Table :
MethodParameters ReportedTypical Outcome
¹H NMR (500 MHz)δ 7.1 (aromatic Tyr), δ 1.2 (Ala CH₃)Structural confirmation
ESI-MSm/z 395.2 [M+H]⁺Molecular weight verification

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodology :

  • Lyophilization : Store as a lyophilized powder at -20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Buffer Compatibility : Test stability in aqueous solutions (pH 4–7) using circular dichroism (CD) spectroscopy to monitor conformational changes .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically resolved?

  • Methodology :

  • Comparative Meta-Analysis : Aggregate data from multiple studies and normalize variables (e.g., cell lines, assay conditions) .
  • Dose-Response Validation : Replicate experiments with standardized protocols (e.g., fixed incubation time, controlled temperature) to identify outlier results .
  • Statistical Triangulation : Apply ANOVA or Bayesian models to assess variability across datasets .

Q. What computational strategies are effective for studying the conformational dynamics of this compound in solution?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to simulate peptide folding over 100+ ns trajectories .
  • Free Energy Landscapes : Calculate Ramachandran plots to identify dominant conformers and energy barriers .

Q. How should researchers design experiments to investigate the enzyme inhibition kinetics of this compound?

  • Methodology :

  • Kinetic Assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure IC₅₀ values under varying pH and temperature conditions .
  • Mutagenesis Studies : Compare inhibition profiles of wild-type vs. mutant enzymes (e.g., alanine scanning) to identify key binding residues .

Q. What best practices ensure reproducibility when documenting experimental procedures for this compound?

  • Methodology :

  • Detailed Protocols : Include step-by-step synthesis, purification, and characterization workflows in supplementary materials .
  • Data Deposition : Share raw NMR/MS/HPLC datasets in public repositories (e.g., Zenodo) using FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Key Considerations for Methodological Rigor

  • Experimental Design : Align with journal guidelines for materials/methods sections (e.g., Beilstein Journal of Organic Chemistry) to ensure clarity and reproducibility .
  • Ethical Reporting : Avoid data manipulation; disclose all experimental conditions (e.g., reagent lot numbers) that may impact outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.